molecular formula C21H22N2O6S B2744472 4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049500-93-7

4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2744472
CAS No.: 1049500-93-7
M. Wt: 430.48
InChI Key: ACUQBVVMKBDJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a heterocyclic sulfone derivative featuring a hexahydrothienopyrazinone core. Its structure includes a benzo[1,3]dioxole (methylenedioxyphenyl) moiety at position 4 and a 3-methoxyphenyl group at position 1. This compound belongs to a class of spiro-fused thienopyrazinones synthesized via cyclocondensation reactions, as described by Shaitanov et al. (2006) .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-27-16-4-2-3-15(8-16)23-18-12-30(25,26)11-17(18)22(10-21(23)24)9-14-5-6-19-20(7-14)29-13-28-19/h2-8,17-18H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUQBVVMKBDJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide (referred to as Compound A ) is a synthetic organic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Composition

  • Molecular Formula: C19H20N2O4S
  • Molecular Weight: 364.44 g/mol
  • IUPAC Name: this compound

Structural Characteristics

The compound features a complex structure that includes a thieno[3,4-b]pyrazine core, which is known for its diverse pharmacological activities. The presence of the benzo[d][1,3]dioxole moiety is significant as it often contributes to enhanced biological interactions.

Research indicates that Compound A exhibits various biological activities including:

  • Anticancer Activity: Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines.
  • Antioxidant Properties: The structure suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.

Anticancer Activity

A study investigated the effects of similar compounds on breast cancer cell lines (MCF-7, CAMA-1, HCC1954) and reported varying degrees of inhibition. The IC50 values ranged from 0.09 to 157.4 µM across different cell lines, indicating a significant potential for anticancer properties in structurally related compounds .

Cell LineIC50 (µM)Observations
MCF-70.30 - 157.4Moderate inhibition
CAMA-10.16 - 139Notable sensitivity
SKBR-30.09 - 93.08High sensitivity
HCC19540.51 - 157.2Variable response

Antioxidant Activity

The antioxidant activity of compounds similar to Compound A has been attributed to their ability to generate reactive oxygen species (ROS), leading to apoptosis in cancer cells . This mechanism highlights the importance of further studies to elucidate the specific pathways involved.

Pharmacological Studies

In vivo studies are necessary to confirm the efficacy and safety of Compound A. Animal models may provide insights into its pharmacokinetics and potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogs (Same Core, Varied Substituents)

Compounds sharing the hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide core but differing in substituents at positions 1 and 4 are key comparators. For example:

Compound Name Position 1 Substituent Position 4 Substituent Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
4-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl) derivative (Target) 3-Methoxyphenyl Benzo[1,3]dioxol-5-ylmethyl Not reported Not reported Not reported
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (Compound 1h) 3,4-Dimethylphenyl 4-Methoxyphenyl 80 120–124 IR: 1682 cm⁻¹ (C=O); NMR: δ 3.75 (s, -OCH₃)
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline (Compound 2h) 3,4-Dimethylphenyl 4-Ethoxyphenyl 85 102–106 IR: 1685 cm⁻¹ (C=O); NMR: δ 4.02 (q, -OCH₂CH₃)

Key Observations :

  • The target compound’s benzo[1,3]dioxole group may confer enhanced lipophilicity compared to alkoxy-substituted analogs like 1h and 2h.
  • Methoxy and ethoxy substituents in analogs 1h and 2h exhibit distinct electronic effects, as evidenced by NMR chemical shifts (e.g., δ 3.75 for -OCH₃ vs. δ 4.02 for -OCH₂CH₃) .
Heterocyclic Analogs (Different Cores, Similar Functional Groups)

Compounds with divergent heterocyclic systems but shared sulfone or fused-ring motifs:

Compound Class Core Structure Functional Groups Biological Activity Synthesis Method Reference
Benzo[f]dithiazepin-3-one 1,1-dioxides Dithiazepine fused with benzene Sulfone, ketone Anticancer (potential) Cyclocondensation of thioamides
Thiazolo[3,2-a]pyrimidine-3,5-diones Thiazole fused with pyrimidine Dioxo groups, cyano Not reported Condensation with chloroacetic acid
Triazolo[3,4-b]thiadiazoles Triazole fused with thiadiazole Sulfur, nitrogen heteroatoms Antimicrobial, herbicidal Cyclization with substituted benzaldehydes

Key Observations :

  • Sulfone-containing heterocycles (e.g., benzo[f]dithiazepinones) often exhibit improved solubility and metabolic stability compared to non-sulfonated analogs .
  • Fused thiazole-pyrimidine derivatives (e.g., compound 11a) show strong IR absorption at ~2219 cm⁻¹ (C≡N), a feature absent in the target compound .

Q & A

Q. What methodologies are critical for optimizing the synthesis of this compound?

Synthesis optimization requires multi-step protocols with controlled reaction conditions. Key steps include:

  • Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation or undesired side reactions .
  • Reagent stoichiometry : Precise molar ratios to minimize byproducts (e.g., excess reagents for coupling reactions) .
  • Purification : Column chromatography or recrystallization to isolate the target compound, followed by NMR and mass spectrometry (MS) for structural validation . Example: A 76.3% yield was achieved for a structurally similar compound using optimized conditions, with purity confirmed via GCMS and NMR .

Q. Which analytical techniques are essential for structural confirmation?

A combination of spectroscopic and spectrometric methods is required:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 3.5–4.5 ppm for methoxy groups) .
  • IR spectroscopy : Identification of functional groups (e.g., 1705 cm⁻¹ for carbonyl stretches) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ions (e.g., observed vs. calculated m/z discrepancies < 0.005%) .

Advanced Research Questions

Q. How should researchers resolve contradictions in analytical data (e.g., GCMS impurities)?

Discrepancies between theoretical and experimental data (e.g., 2% impurities in GCMS) require:

  • Repetition under controlled conditions : Verify reproducibility of synthesis and analysis .
  • Advanced chromatography : Use HPLC or preparative TLC to isolate impurities for further characterization .
  • Computational modeling : Compare experimental NMR/IR data with simulated spectra of proposed isomers . Example: A related compound showed isomerism due to steric hindrance during ring closure, resolved via X-ray crystallography .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

SAR studies involve systematic structural modifications:

  • Substituent variation : Replace the benzo[d][1,3]dioxole group with electron-withdrawing/donating groups to assess lipophilicity and bioactivity .
  • Biological assays : Test analogs in target-specific models (e.g., antimicrobial or receptor-binding assays) .
  • Computational docking : Predict binding affinities using software like AutoDock or Schrödinger .
Substituent ModificationImpact on PropertiesReference
Methoxy → EthoxyIncreased solubility
Benzo[d][1,3]dioxole → PhenylReduced bioactivity

Q. What experimental designs are suitable for evaluating biological activity?

  • In vitro assays : Use cell-based models (e.g., MTT assays for cytotoxicity) or enzyme inhibition studies .
  • Dose-response curves : Establish IC₅₀ values with triplicate measurements to ensure statistical validity .
  • Control groups : Include positive controls (e.g., known inhibitors) and vehicle-treated samples . Example: Hydrazone derivatives with similar structures showed antimicrobial activity at 10–50 µM concentrations in standardized MIC assays .

Q. How can stability under varying conditions (pH, temperature) be assessed?

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset at 239–241°C for a related compound) .
  • Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation products .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm assignments .
  • Synthetic scalability : Pilot-scale reactions (e.g., 10–100 g batches) require solvent optimization (e.g., ethanol vs. DMF for solubility) .
  • Ethical compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.